2-Propylquinolin-4-amine
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Overview
Description
2-Propylquinolin-4-amine: is a heterocyclic aromatic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol It is a derivative of quinoline, characterized by the presence of an amino group at the 4-position and a propyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylquinolin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the amino and propyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, metal-free ionic liquid-mediated reactions, and green chemistry protocols are some of the advanced methods employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
2-Propylquinolin-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Propylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
4-Aminoquinoline: A precursor for many antimalarial drugs, including chloroquine and amodiaquine.
2-Propylquinoline: Lacks the amino group at the 4-position but shares the propyl group at the 2-position.
4-Hydroxy-2-propylquinoline: Contains a hydroxyl group instead of an amino group at the 4-position.
Uniqueness: 2-Propylquinolin-4-amine is unique due to the presence of both the amino group at the 4-position and the propyl group at the 2-position, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives .
Properties
IUPAC Name |
2-propylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIARCVIPBFNMEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598014 |
Source
|
Record name | 2-Propylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57165-80-7 |
Source
|
Record name | 2-Propylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57165-80-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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